
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
Métodos De Preparación
The synthesis of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product . Another approach is the chlorination of 3-fluorotoluene . These reactions typically use reagents such as hydrogen fluoride and copper chloride for fluorination, and chlorine and iron powder for chlorination.
Análisis De Reacciones Químicas
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparación Con Compuestos Similares
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, which can lead to variations in reactivity and applications.
4-Ethynyl-1-fluoro-2-methylbenzene: Lacking the chlorine atom, this compound may have different chemical properties and uses.
Propiedades
Fórmula molecular |
C9H6ClF |
|---|---|
Peso molecular |
168.59 g/mol |
Nombre IUPAC |
1-chloro-2-ethynyl-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-6(2)9(11)5-8(7)10/h1,4-5H,2H3 |
Clave InChI |
HXJPTWPLQKQHKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)Cl)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
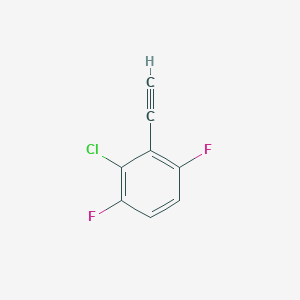
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)

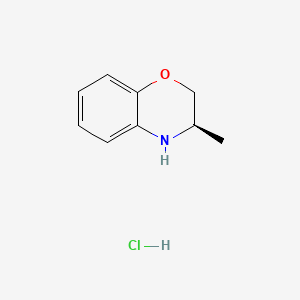
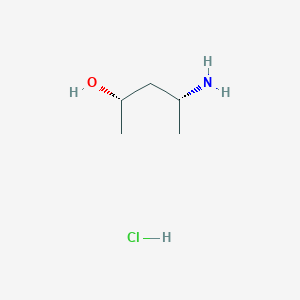

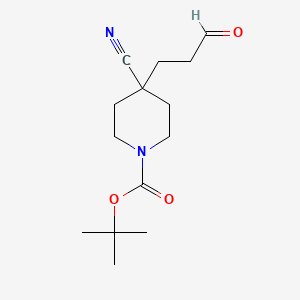
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
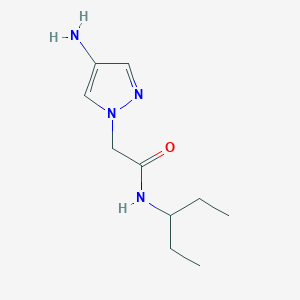
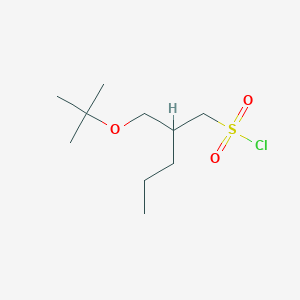
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
